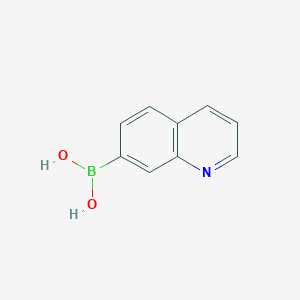

Quinolin-7-ylboronic acid

Cat. No. B1321502

Key on ui cas rn:

629644-82-2

M. Wt: 172.98 g/mol

InChI Key: ZMEMBOIUHLWVRX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07314933B2

Procedure details

Quinolin-7-ylboronic acid. A mixture of 7-aminoquinoline (4.02 g, 27.9 mmol), CsI (Aldrich, 7.32 g, 28.2 mmol), iodine (Aldrich, 5.71 g, 22.5 mmol), CuI (Aldrich, 2.67 g, 14.0 mmol) and isoamyl nitrite (Aldrich, 22 mL, 19.18 g, 163.7 mmol) in 200 mL DME was heated to 60° C. After 2 h the reaction was cooled to room temperature and filtered. The filtrate was diluted with 300 mL toluene and washed consecutively with 25% NH4OH (2×100 mL), 5% Na2S2O3 (2×100 mL) and 5% NaCl (2×100 mL). The organic solution was dried over Na2SO4, evaporated onto SiO2 and purified by flash column chromatography eluting with EtOAc/Hex (0-25%) to give 7-iodoquinoline. MS (ESI, pos ion.) m/z: 256 (M+1). To a cooled (−78° C.) solution of the above 7-iodoquinoline (2.66 g, 10.4 mmol) in 20 mL THF was added 2.5M n-BuLi (5.0 mL, 12.5 mmol) drop-wise over 20 min. After an additional 20 min, B(OMe)3 (Aldrich, 3.0 mL, 26.9 mmol) was added dropwise and the reaction was warmed to room temperature. After 4 h the reaction was cooled to −78° C. and 2.5M n-BuLi (5.0 mL, 12.5 mmol) was added and the mixture allowed to warm to room temperature. After 2 h 2.5M HCl (40 mL) was added and the mixture washed with Et2O. The aqueous layer was neutralized with solid NaHCO3, extracted with 10% i-PrOH/EtOAc and the solvent removed in vacuo to give a rust colored amorphous solid. MS (ESI, pos ion). m/z: 174 (M+1).

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8](B(O)O)[CH:9]=2)[CH:4]=[CH:3][CH:2]=1.NC1C=C2C(C=CC=N2)=CC=1.[I-:25].[Cs+].II.N(OCCC(C)C)=O>COCCOC.[Cu]I>[I:25][C:8]1[CH:9]=[C:10]2[C:5]([CH:4]=[CH:3][CH:2]=[N:1]2)=[CH:6][CH:7]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC2=CC=C(C=C12)B(O)O

|

Step Two

|

Name

|

|

|

Quantity

|

4.02 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C2C=CC=NC2=C1

|

|

Name

|

|

|

Quantity

|

7.32 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[Cs+]

|

|

Name

|

|

|

Quantity

|

5.71 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

22 mL

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)OCCC(C)C

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

|

Name

|

CuI

|

|

Quantity

|

2.67 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 2 h the reaction was cooled to room temperature

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate was diluted with 300 mL toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

washed consecutively with 25% NH4OH (2×100 mL), 5% Na2S2O3 (2×100 mL) and 5% NaCl (2×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic solution was dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated onto SiO2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by flash column chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with EtOAc/Hex (0-25%)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC1=CC=C2C=CC=NC2=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |